molecular formula C18H17NO4 B6411185 5-Hydroxy-3-(3-pyrrolidinylcarbonylphenyl)benzoic acid, 95% CAS No. 1261900-38-2

5-Hydroxy-3-(3-pyrrolidinylcarbonylphenyl)benzoic acid, 95%

Cat. No. B6411185
CAS RN: 1261900-38-2
M. Wt: 311.3 g/mol
InChI Key: OTGPMSSONHEOIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Hydroxy-3-(3-pyrrolidinylcarbonylphenyl)benzoic acid, abbreviated as 5-HPCB, is a compound with numerous applications in scientific research. It is an important intermediate in the synthesis of many pharmaceutical compounds, and is also used in the synthesis of other compounds such as amino acids, peptides, and nucleotides. 5-HPCB is also used in the study of biological systems, such as the study of enzyme reactions, cell signaling pathways, and other biochemical processes.

Scientific Research Applications

5-HPCB has a wide range of applications in scientific research. It is used in the study of enzyme reactions and cell signaling pathways, as well as in the synthesis of pharmaceutical compounds, amino acids, peptides, and nucleotides. It is also used in the study of protein-protein interactions, drug-receptor interactions, and other biochemical processes. In addition, 5-HPCB is used in the study of the metabolism of drugs and other compounds, as well as in the study of the structure and function of proteins.

Mechanism of Action

5-HPCB acts as an inhibitor of enzymes involved in the metabolism of drugs and other compounds. Specifically, it inhibits the enzyme cytochrome P450 2C9 (CYP2C9), which is responsible for the metabolism of many drugs, including warfarin, phenytoin, and ibuprofen. In addition, 5-HPCB inhibits the enzyme carboxylesterase 1 (CES1), which is responsible for the metabolism of many drugs, including aspirin, ibuprofen, and fenofibrate.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-HPCB are largely dependent on the concentration of the compound and the enzyme being inhibited. In general, the inhibition of CYP2C9 and CES1 leads to increased levels of drugs in the body, which can lead to increased toxicity. In addition, the inhibition of CYP2C9 and CES1 can lead to decreased metabolism of drugs and other compounds, which can lead to increased levels of these compounds in the body.

Advantages and Limitations for Lab Experiments

The use of 5-HPCB in laboratory experiments has several advantages. First, it is relatively easy to synthesize, and the synthesis can be carried out in two steps. Second, it is relatively stable, and can be stored for long periods of time without significant degradation. Third, it is relatively non-toxic, and can be used at low concentrations without significant adverse effects. However, there are also some limitations to the use of 5-HPCB in laboratory experiments. First, the inhibition of enzymes by 5-HPCB can lead to increased levels of drugs in the body, which can lead to increased toxicity. Second, the inhibition of enzymes by 5-HPCB can lead to decreased metabolism of drugs and other compounds, which can lead to increased levels of these compounds in the body.

Future Directions

There are several potential future directions for the use of 5-HPCB in scientific research. First, it could be used to study the structure and function of proteins. Second, it could be used to study the metabolism of drugs and other compounds. Third, it could be used to study protein-protein interactions and drug-receptor interactions. Fourth, it could be used to study the effects of drugs on the body. Fifth, it could be used to study the development of new drugs and therapies. Finally, it could be used to study the effects of environmental factors on biological systems.

Synthesis Methods

The synthesis of 5-HPCB can be carried out in two steps. The first involves the reaction of 3-pyrrolidinylcarbonylphenylbenzene with 5-chloro-2-pyridinecarboxylic acid in an aqueous medium, followed by the reaction of the resulting product with potassium hydroxide in an organic solvent. The second step involves the reaction of the resulting product with acetic anhydride in an aqueous medium. The resulting product is 5-HPCB.

properties

IUPAC Name

3-hydroxy-5-[3-(pyrrolidine-1-carbonyl)phenyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO4/c20-16-10-14(9-15(11-16)18(22)23)12-4-3-5-13(8-12)17(21)19-6-1-2-7-19/h3-5,8-11,20H,1-2,6-7H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTGPMSSONHEOIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CC=CC(=C2)C3=CC(=CC(=C3)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90692094
Record name 5-Hydroxy-3'-(pyrrolidine-1-carbonyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90692094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Hydroxy-3-(3-pyrrolidinylcarbonylphenyl)benzoic acid

CAS RN

1261900-38-2
Record name 5-Hydroxy-3'-(pyrrolidine-1-carbonyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90692094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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